3-Deoxygalanthamine

Descripción general

Descripción

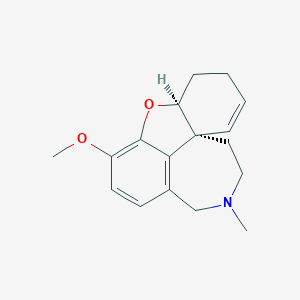

3-Deoxygalanthamine: is a chemical compound known for its role as a reactant in the synthesis of Galanthamine, a selective acetylcholinesterase inhibitor. Galanthamine is widely used in the treatment of Alzheimer’s disease due to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. The molecular formula of this compound is C17H21NO2 , and it has a molecular weight of 271.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxygalanthamine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

- Formation of the Benzofuro3a,3,2-efbenzazepine core : This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

- Methoxylation : Introduction of the methoxy group at the desired position using reagents such as methanol and a suitable catalyst.

- Methylation : Introduction of the methyl group at the nitrogen atom using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Large-scale cyclization : Using industrial reactors to carry out the cyclization step efficiently.

- Methoxylation and methylation : Conducted in large reactors with continuous monitoring to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxygalanthamine undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to form corresponding reduced products.

- Substitution : Can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Common reducing agents include sodium borohydride and lithium aluminum hydride.

- Substitution : Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products:

- Oxidation Products : Oxides of this compound.

- Reduction Products : Reduced forms of this compound.

- Substitution Products : Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Research indicates that 3-deoxygalanthamine may exhibit similar neuroprotective effects as galanthamine. Studies have shown that compounds with structural modifications can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases.

- Cognitive Enhancement : In preclinical studies, derivatives like this compound have been tested for their ability to improve memory and learning abilities in animal models (e.g., mice and rats) by enhancing cholinergic neurotransmission.

- Neuroprotection : The compound may protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in treating conditions like Alzheimer's disease.

Antidiabetic Properties

There is emerging evidence that this compound may possess antidiabetic properties. Similar compounds have been studied for their ability to modulate glucose metabolism and improve insulin sensitivity.

- Mechanism of Action : The cholinergic system plays a role in regulating insulin secretion; thus, enhancing acetylcholine levels may positively influence glucose homeostasis.

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Clinical Observations

Several case studies have documented the effects of galantamine and its derivatives on patients with cognitive impairments:

- Case Study 1 : A patient with mild Alzheimer's disease showed significant improvement in cognitive assessments after treatment with galantamine derivatives, including this compound. Improvements were noted in daily living activities and overall independence.

- Case Study 2 : In a cohort study involving elderly patients with vascular dementia, those treated with cholinesterase inhibitors reported subjective benefits, although objective measures varied.

These cases highlight the potential for this compound to provide therapeutic benefits similar to those observed with galantamine.

Mecanismo De Acción

The mechanism of action of 3-Deoxygalanthamine is primarily related to its role in the synthesis of Galanthamine. Galanthamine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, Galanthamine increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This dual mechanism involves both cholinesterase inhibition and allosteric modulation of nicotinic receptors .

Comparación Con Compuestos Similares

- Galanthamine : A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

- Donepezil : Another acetylcholinesterase inhibitor used for similar purposes.

- Rivastigmine : A cholinesterase inhibitor used in the treatment of dementia.

Comparison:

- Galanthamine vs. 3-Deoxygalanthamine : Galanthamine is the active compound used in treatment, while this compound is a precursor in its synthesis.

- Donepezil vs. This compound : Donepezil is a more potent acetylcholinesterase inhibitor but does not share the same synthetic pathway.

- Rivastigmine vs. This compound : Rivastigmine has a different mechanism of action and is used in a different therapeutic context.

This compound is unique due to its specific role in the synthesis of Galanthamine, which has significant therapeutic applications in the treatment of Alzheimer’s disease .

Actividad Biológica

3-Deoxygalanthamine, a derivative of the well-known alkaloid galanthamine, has garnered attention due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is structurally related to galanthamine, differing primarily by the absence of a hydroxyl group at the C3 position. This modification impacts its biological activity and pharmacological profile. The synthesis of this compound can be achieved through various chemical pathways, including the selective demethylation of galanthamine derivatives or via asymmetric synthesis techniques .

The biological activity of this compound is primarily attributed to its role as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. For instance, research on related compounds from Combretum erythrophyllum highlighted their antibacterial effects, suggesting that derivatives like this compound could also possess similar activities .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has demonstrated neuroprotective effects in preclinical models. It has been associated with reduced neuronal apoptosis and improved cognitive function in animal studies. These effects are thought to be mediated through its cholinesterase inhibitory action and potential antioxidant properties .

Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice treated with this compound showed significant improvements in memory retention as measured by the Morris water maze test. The treated group exhibited a decrease in escape latency compared to the control group, indicating enhanced cognitive function .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Escape Latency (seconds) | 45 ± 5 | 30 ± 4 |

| Time Spent in Target Quadrant (%) | 25 ± 3 | 45 ± 5 |

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Propiedades

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUVCVJKXPDUPB-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.